

Application Note: NMR Spectrum Analysis of p-Coumaric acid-d6

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Compound of Interest

Compound Name: *p*-Coumaric acid-d6

Cat. No.: B15569722

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Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Coumaric acid is a hydroxycinnamic acid found in various plants and is known for its antioxidant properties.^{[1][2]} Its deuterated analog, **p-Coumaric acid-d6**, serves as a valuable internal standard for quantitative analysis by NMR or mass spectrometry and as a tracer in metabolic studies.^[3] Deuterium labeling involves the substitution of protons (¹H) with deuterium (²H or D), an isotope of hydrogen.^[4] This substitution has profound and predictable effects on Nuclear Magnetic Resonance (NMR) spectra. In ¹H NMR, the signals corresponding to the replaced protons disappear.^[5] In ¹³C NMR, carbons directly bonded to deuterium exhibit reduced signal intensity and may show splitting, along with minor chemical shift changes known as isotope effects.^{[6][7]} This application note provides a detailed guide to the expected NMR spectral features of **p-Coumaric acid-d6** and a standard protocol for its analysis.

Chemical Structure of p-Coumaric acid-d6:

- IUPAC Name: (E)-3-(4-hydroxyphenyl-2,3,5,6-d4)prop-2-enoic-2,3-d2 acid^[8]
- Molecular Formula: C₉H₂D₆O₃^[9]
- Molecular Weight: 170.195 g/mol ^[8]

The structure below indicates the six positions where hydrogen atoms are substituted with deuterium.

Caption: Chemical structure of **p-Coumaric acid-d6**.

Predicted NMR Spectral Data

The primary effect of deuterium substitution is the absence of signals for the vinylic and aromatic protons in the ^1H NMR spectrum. The remaining signals will be from the hydroxyl (-OH) and carboxylic acid (-COOH) protons. In the ^{13}C NMR spectrum, all nine carbon atoms are observable, but the deuterated carbons will have significantly lower intensity in a standard proton-decoupled experiment.

Data Summary Table

The following table summarizes the predicted chemical shifts for **p-Coumaric acid-d6** compared to its non-deuterated counterpart, p-Coumaric acid. Chemical shifts are referenced from literature data, typically acquired in DMSO-d₆.[\[10\]](#)[\[11\]](#)

Assignment	p-Coumaric Acid ^1H (ppm) [10] [11]	p-Coumaric acid-d6 ^1H (ppm) (Predicted)	p-Coumaric Acid ^{13}C (ppm) [10] [11]	p-Coumaric acid-d6 ^{13}C (ppm) (Predicted)	Notes on p-Coumaric acid-d6 Spectrum
H-2', H-6'	~7.51	Absent	130.4	~130.4	^1H signal absent. ^{13}C signal shows reduced intensity and potential splitting.
H-3', H-5'	~6.79	Absent	116.1	~116.1	^1H signal absent. ^{13}C signal shows reduced intensity and potential splitting.
H- α	~6.29	Absent	115.7	~115.7	^1H signal absent. ^{13}C signal shows reduced intensity and potential splitting.
H- β	~7.51	Absent	144.5	~144.5	^1H signal absent. ^{13}C signal shows reduced intensity and potential splitting.
-OH	Variable	Present	-	-	Broad singlet, chemical shift is

					concentration and solvent dependent.
-COOH	Variable	Present	-	-	Very broad singlet, chemical shift is concentration and solvent dependent.
C-1'	-	-	125.6	~125.6	Unchanged.
C-4'	-	-	159.9	~159.9	Unchanged.
C=O	-	-	168.3	~168.3	Unchanged.

Experimental Protocols

This section outlines a standard protocol for acquiring high-quality ^1H and ^{13}C NMR spectra of **p-Coumaric acid-d6**.

Sample Preparation

- Weighing: Accurately weigh 5-10 mg of **p-Coumaric acid-d6** directly into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). DMSO-d₆ is recommended as it effectively dissolves p-Coumaric acid and allows for the observation of exchangeable -OH and -COOH protons.
- Dissolution: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution of the sample.
- Transfer: If weighing was done externally, carefully transfer the solution to the NMR tube using a clean glass pipette.

- Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a pipette directly into the NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a general guideline for a 400 MHz spectrometer. Users should optimize these parameters based on their specific instrument and sample concentration.

Parameter	¹ H NMR	¹³ C NMR
Spectrometer Frequency	400 MHz	100 MHz
Solvent	DMSO-d ₆	DMSO-d ₆
Temperature	298 K	298 K
Pulse Program	zg30	zgpg30 (proton decoupled)
Spectral Width (SW)	20 ppm (8000 Hz)	240 ppm (24000 Hz)
Acquisition Time (AQ)	~2.0 s	~1.0 s
Relaxation Delay (D1)	2.0 s	2.0 s
Number of Scans (NS)	16	1024
Receiver Gain (RG)	Set automatically	Set automatically

Data Processing and Analysis

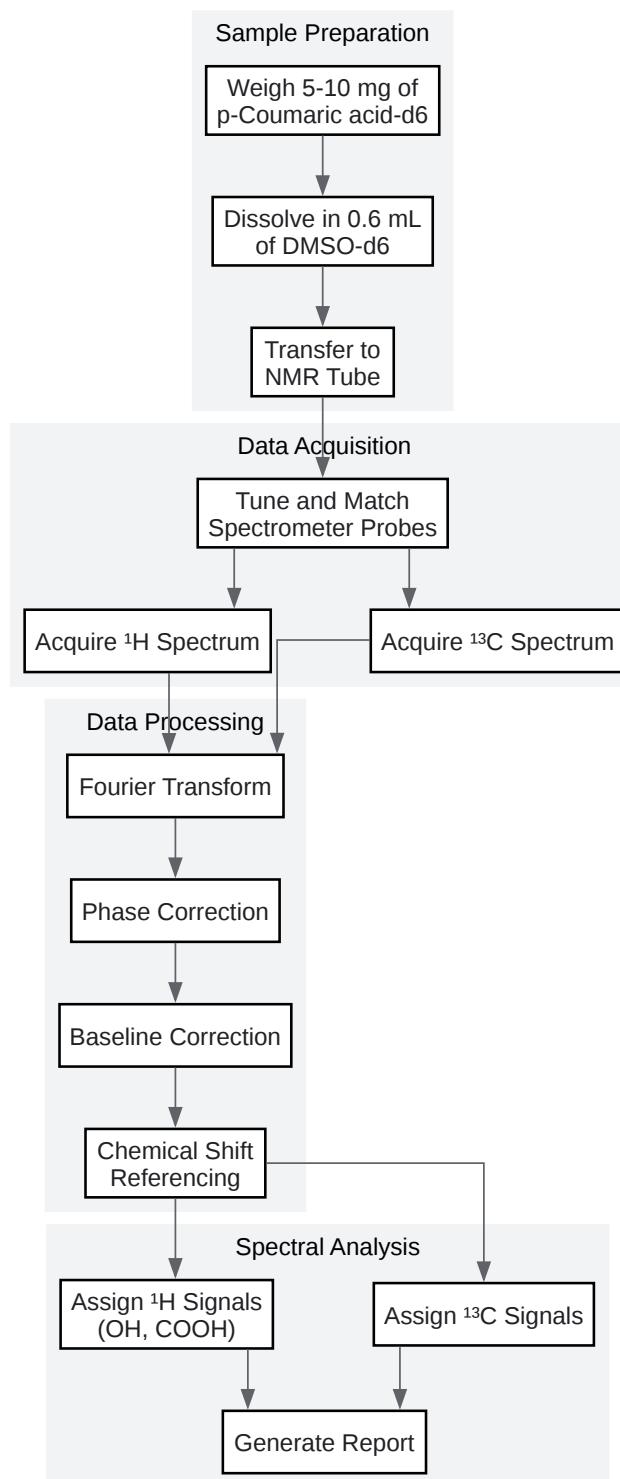
- Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform.
- Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption lineshapes.
- Baseline Correction: Apply a baseline correction algorithm to correct any remaining distortions.

- Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
- Peak Picking and Integration: Identify all peaks and integrate their areas. In the ¹H spectrum, only two broad singlets for the -OH and -COOH protons are expected. The ¹³C spectrum should show 9 peaks, with the 6 deuterated carbons exhibiting significantly lower intensity.

Visualizations

Experimental Workflow

The following diagram illustrates the standard workflow for the NMR analysis of **p-Coumaric acid-d6**.

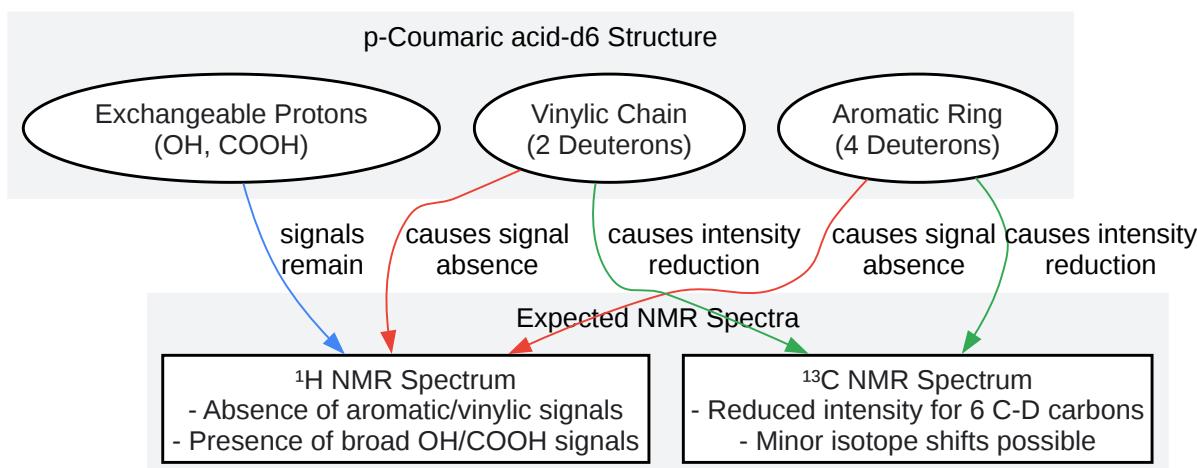


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Caption: Workflow for NMR analysis of p-Coumaric acid-d6.

Structure-Spectrum Relationship

This diagram shows the logical relationship between the deuterated positions in the molecule and their effect on the resulting NMR spectra.



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Caption: Relationship between deuteration and NMR spectral features.

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